molecular formula C6H7BFNO2 B1372803 (3-Amino-5-fluorophenyl)boronic acid CAS No. 1150114-48-9

(3-Amino-5-fluorophenyl)boronic acid

Cat. No.: B1372803
CAS No.: 1150114-48-9
M. Wt: 154.94 g/mol
InChI Key: NHZHXBVKNNGPON-UHFFFAOYSA-N
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Description

(3-Amino-5-fluorophenyl)boronic acid is a versatile chemical compound that contains a boron atom bonded to a phenyl ring (benzene ring) with an amino group (NH2) at the 3rd position and a fluorine (F) atom at the 5th position. Boronic acids are a class of organic compounds known for their role in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

, a fundamental reaction in organic synthesis for creating carbon-carbon bonds.

Mode of Action

(3-Amino-5-fluorophenyl)boronic acid, like other boronic acids, participates in the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate . The reaction is catalyzed by a palladium(0) complex and a base . The boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Amino-5-fluorophenyl)boronic acid typically involves the lithiation-borylation method. . The reaction is performed under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted Suzuki coupling reactions. This method utilizes a palladium catalyst and a base to facilitate the coupling of the boronic acid with an aryl halide .

Chemical Reactions Analysis

Types of Reactions: (3-Amino-5-fluorophenyl)boronic acid undergoes various types of reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and organic halides or triflates.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst and a base such as potassium carbonate or sodium hydroxide.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.

Major Products Formed:

    Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Amino-5-fluorophenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Acts as a building block for the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in modulating protein-protein interactions.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Comparison with Similar Compounds

    (3,5-Difluorophenyl)boronic acid: Contains two fluorine atoms at the 3rd and 5th positions.

    (3-Fluorophenyl)boronic acid: Contains a single fluorine atom at the 3rd position.

Comparison:

    Uniqueness: (3-Amino-5-fluorophenyl)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which imparts distinct reactivity and properties compared to other boronic acids.

    Reactivity: The combination of the amino group and fluorine atom makes it a valuable building block for drug discovery and organic synthesis.

Properties

IUPAC Name

(3-amino-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZHXBVKNNGPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674991
Record name (3-Amino-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-48-9
Record name (3-Amino-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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